3-Butyn-2-ol

Vue d'ensemble

Description

3-Butyn-2-ol: is an organic compound with the molecular formula C₄H₆O . It is a colorless liquid that is soluble in water and many organic solvents. This compound is also known by several other names, including 1-Butyn-3-ol , 1-Methyl-2-propyn-1-ol , and Methylethynylcarbinol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and fine chemicals.

Applications De Recherche Scientifique

3-Butyn-2-ol has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of fine chemicals, fragrances, and flavors.

Mécanisme D'action

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to participate in various chemical reactions as a reagent . Its interaction with targets likely involves the formation of covalent bonds, leading to changes in the target molecules’ structure and function.

Pharmacokinetics

Given its chemical structure, it’s likely to be soluble in organic solvents , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-Butyn-2-ol’s action are likely to be diverse, given its use in various chemical reactions . The exact effects would depend on the specific targets and biochemical pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its flammability and reactivity suggest that it should be handled and stored carefully to prevent unwanted reactions . Moreover, it’s classified as harmful to aquatic life with long-lasting effects , indicating that environmental release should be minimized.

Analyse Biochimique

Biochemical Properties

It is known to be used as an intermediate in the preparation of aminoindanes, which have inhibitory activity toward acetylcholine esterase and monoamine oxidase . These enzymes play crucial roles in neurotransmission, suggesting that 3-Butyn-2-ol may interact with these biomolecules.

Cellular Effects

Given its role as an intermediate in the synthesis of enzyme inhibitors, it may influence cellular processes by modulating the activity of these enzymes .

Molecular Mechanism

As an intermediate in the synthesis of enzyme inhibitors, it may exert its effects at the molecular level through these compounds .

Metabolic Pathways

Given its role as an intermediate in the synthesis of enzyme inhibitors, it may interact with enzymes such as acetylcholine esterase and monoamine oxidase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Butyn-2-ol can be synthesized through several methods. One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide. The reaction is typically carried out in a tubular reactor at high temperatures, followed by aqueous phase extraction to isolate the product . Another method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using catalysts like palladium-zinc nanoparticles .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of acetylene with acetone in the presence of a liquid potassium hydroxide catalyst. The reaction is carried out in liquid ammonia to ensure homogeneity, and the product is purified through salting-out dehydration and continuous rectification .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Butyn-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alkenes or alkanes.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or copper nanoparticles are used for hydrogenation reactions.

Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used for deprotonation followed by nucleophilic attack.

Major Products:

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces alkenes like 3-butene-2-ol or alkanes like butane.

Substitution: Produces various substituted alcohols or ethers.

Comparaison Avec Des Composés Similaires

- 1-Butyn-3-ol

- 2-Butyn-1-ol

- 2-Methyl-3-butyn-2-ol

- Propargyl alcohol

- 3-Buten-2-ol

Comparison: 3-Butyn-2-ol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds like 2-Butyn-1-ol and Propargyl alcohol, this compound offers different reactivity and selectivity in chemical reactions .

Activité Biologique

3-Butyn-2-ol, a terminal alkyne, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its effects on human health, its toxicity profile, and its applications in medicinal chemistry.

Chemical Structure and Properties

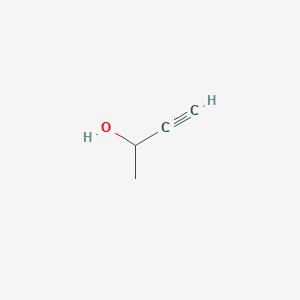

This compound (C₄H₆O) is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond. Its structure can be represented as follows:

This configuration imparts distinct reactivity patterns that are exploited in various synthetic applications.

Biological Activity

1. Toxicity and Safety Profile

The biological activity of this compound is closely linked to its toxicity. Studies have indicated that this compound exhibits significant irritant properties. For instance, severe damage to eyes has been documented in animal studies, with notable systemic toxicity observed at high doses. The intraperitoneal LD50 in mice ranges between 1,200 and 3,600 mg/kg body weight, while subcutaneous LD50 values are reported at 1,161 to 2,340 mg/kg body weight .

Table 1: Toxicity Profile of this compound

| Route of Exposure | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Intraperitoneal | 1,200 - 3,600 | Systemic toxicity |

| Subcutaneous | 1,161 - 2,340 | Local irritation |

| Oral | 1,420 | Sedation, narcosis |

2. Irritation Potential

In terms of irritation potential, this compound is classified as a severe eye irritant. Skin irritation was noted but was generally mild under prolonged exposure conditions. The compound's irritant effects necessitate careful handling in laboratory settings .

3. Pharmacological Applications

Despite its toxicity profile, the unique structure of this compound makes it valuable in pharmaceutical research. It serves as a precursor in the synthesis of various bioactive compounds and has been explored for its potential use in drug development .

Case Study: Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of alkynylphosphonates, which are important intermediates in organic synthesis. These derivatives can undergo further functionalization through various reactions such as conjugate addition and cyclo-addition, highlighting the compound's utility in medicinal chemistry .

Propriétés

IUPAC Name |

but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPOMITUDGXOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022297 | |

| Record name | (+/-)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2028-63-9 | |

| Record name | 3-Butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Butyn-2-ol?

A: this compound has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and analyze the purity of synthesized this compound and its derivatives. [, , , ]

- IR (Infrared) Spectroscopy: IR spectroscopy has been used to identify characteristic functional groups, particularly the hydroxyl (-OH) and alkyne (C≡C) stretches. [, , ]

- UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy, while less common for this compound, has been used in studies concerning its polymerization. []

- VCD (Vibrational Circular Dichroism) Spectroscopy: VCD, coupled with matrix isolation techniques, provides insights into the conformational distribution of this compound monomers and aggregates, especially in the context of hydrogen bonding. [, , ]

Q3: How does the structure of this compound influence its reactivity?

A3: this compound possesses a terminal alkyne group (C≡C) and a hydroxyl group (-OH). The alkyne group makes it susceptible to:

- Hydrogenation: This reaction can be selective, yielding either the alkene (3-Buten-2-ol) or alkane (2-Butanol) depending on the catalyst and reaction conditions. [, , , , , , ]

- Sonogashira Coupling: This palladium-catalyzed reaction allows for the introduction of aryl or heteroaryl groups onto the alkyne, offering a pathway to diverse derivatives. [, , , , ]

Q4: What are the main catalytic applications of this compound?

A4: this compound is primarily employed as a substrate in various catalytic reactions rather than a catalyst itself:

- Synthesis of Vitamin A Precursors: Selective hydrogenation of 2-methyl-3-butyn-2-ol, a derivative of this compound, to 2-methyl-3-buten-2-ol is crucial for producing Vitamin A precursors. This reaction highlights the use of this compound derivatives in fine chemical synthesis. []

Q5: Which catalysts are commonly used in reactions involving this compound?

A: Palladium-based catalysts are frequently employed for hydrogenation reactions of this compound and its derivatives. [, , , , , , ] The choice of support material (Al2O3, ZnO) and the presence of promoters (Ni, Zn) significantly influence activity and selectivity. For instance:

- Pd/ZnO catalysts have demonstrated high selectivity towards the alkene (2-methyl-3-buten-2-ol) in the hydrogenation of 2-methyl-3-butyn-2-ol, surpassing the performance of traditional Lindlar catalysts. []

- Pd-Ni/Al2O3 catalysts exhibit enhanced activity in the gas-phase hydrogenation of this compound compared to monometallic counterparts. []

Q6: How has computational chemistry been applied to study this compound?

A6: Density Functional Theory (DFT) calculations have been instrumental in understanding the reactivity of this compound and its interactions with catalysts.

- Structure Sensitivity in Hydrogenation: DFT studies have provided insights into the structure sensitivity of 2-methyl-3-butyn-2-ol hydrogenation on palladium catalysts. Calculations revealed the preferential activation of the C≡C bond on specific surface sites, influencing the selectivity towards the desired alkene product. []

- Mechanism of Meyer-Schuster Rearrangement: DFT calculations have been used to investigate the mechanism of the Meyer–Schuster rearrangement of 2-phenyl-3-butyn-2-ol in high-temperature water. This research provided insight into the role of water molecules and proton transfer during the reaction. []

Q7: How do structural modifications of this compound affect its reactivity?

A7: Substituent effects are evident in the fragmentation patterns and ion-molecule reactions of alkynols.

- Dehydration: 2-Propyn-1-ol, possessing alpha-hydrogen atoms, readily undergoes dehydration, unlike 2-methyl-3-butyn-2-ol, which lacks such hydrogens. []

- Stability of intermediates: The presence of two methyl groups at the alpha-carbon in 2-methyl-3-butyn-2-ol leads to increased stability of specific intermediates during fragmentation compared to 2-propyn-1-ol. []

Q8: What analytical techniques are employed to quantify this compound and its derivatives?

A8:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC allows for the separation and quantification of this compound and its metabolites in complex mixtures. [, ]

- Gas Chromatography (GC): Often combined with mass spectrometry, GC is a valuable tool for identifying and quantifying this compound and its reaction products. []

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the quantification of trace levels of impurities, such as AMCOL, in efavirenz drug substances and products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.